molecular formula C7H14O3 B13208142 Pentanoic acid, 3-hydroxy-4,4-dimethyl- CAS No. 88790-07-2

Pentanoic acid, 3-hydroxy-4,4-dimethyl-

Cat. No.: B13208142
CAS No.: 88790-07-2
M. Wt: 146.18 g/mol
InChI Key: UMVNKAKAHIUGIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pentanoic acid, 3-hydroxy-4,4-dimethyl- is an organic compound with the molecular formula C7H14O3 It is a derivative of pentanoic acid, featuring a hydroxyl group at the third carbon and two methyl groups at the fourth carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentanoic acid, 3-hydroxy-4,4-dimethyl- can be achieved through several methods. One common approach involves the hydroxylation of 4,4-dimethylpentanoic acid. This reaction typically requires a strong oxidizing agent such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction proceeds with the addition of a hydroxyl group to the third carbon of the pentanoic acid backbone.

Industrial Production Methods

In an industrial setting, the production of Pentanoic acid, 3-hydroxy-4,4-dimethyl- may involve the catalytic oxidation of 4,4-dimethylpentanoic acid using a suitable catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO2). This method allows for efficient and scalable production of the compound.

Chemical Reactions Analysis

Types of Reactions

Pentanoic acid, 3-hydroxy-4,4-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.

Major Products Formed

    Oxidation: Formation of 3-oxo-4,4-dimethylpentanoic acid.

    Reduction: Formation of 3-hydroxy-4,4-dimethylpentanol.

    Substitution: Formation of 3-chloro-4,4-dimethylpentanoic acid or 3-amino-4,4-dimethylpentanoic acid.

Scientific Research Applications

Pentanoic acid, 3-hydroxy-4,4-dimethyl- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and as a model compound for understanding enzyme-catalyzed reactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Pentanoic acid, 3-hydroxy-4,4-dimethyl- involves its interaction with specific molecular targets and pathways. The hydroxyl group at the third carbon can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical processes. The presence of the two methyl groups at the fourth carbon can affect the compound’s steric properties and its ability to interact with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Pentanoic acid: A straight-chain alkyl carboxylic acid with the formula C5H10O2.

    2,4-Dimethylpentanoic acid: A derivative of pentanoic acid with two methyl groups at the second and fourth carbons.

    3-Hydroxypentanoic acid: A derivative of pentanoic acid with a hydroxyl group at the third carbon.

Uniqueness

Pentanoic acid, 3-hydroxy-4,4-dimethyl- is unique due to the combination of a hydroxyl group and two methyl groups on the pentanoic acid backbone. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

88790-07-2

Molecular Formula

C7H14O3

Molecular Weight

146.18 g/mol

IUPAC Name

3-hydroxy-4,4-dimethylpentanoic acid

InChI

InChI=1S/C7H14O3/c1-7(2,3)5(8)4-6(9)10/h5,8H,4H2,1-3H3,(H,9,10)

InChI Key

UMVNKAKAHIUGIE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(CC(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.